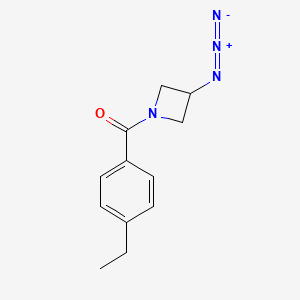

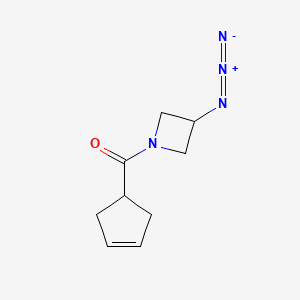

2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one

Vue d'ensemble

Description

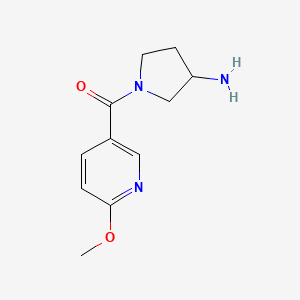

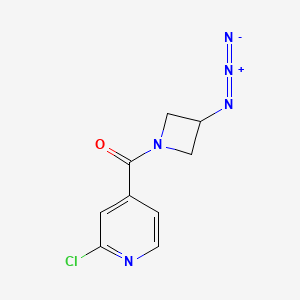

“2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one” is a chemical compound used in scientific research. It shows great potential for applications in various fields due to its unique properties and versatile nature. The molecular formula of this compound is C7H11FN4O .

Synthesis Analysis

The synthesis of compounds like “2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one” often involves the use of click chemistry approaches . This method has gained much attention due to its immense known medicinal importance .Molecular Structure Analysis

The molecular structure of “2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one” is stabilized by C-H⋯O hydrogen bonds, which link the molecules into chains running parallel to the a axis .Physical And Chemical Properties Analysis

The average mass of “2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one” is 186.187 Da and the monoisotopic mass is 186.091690 Da .Applications De Recherche Scientifique

Organic Synthesis and Drug Discovery

Synthesis of Azido-Containing Compounds : This compound serves as a starting material for synthesizing a range of azido-containing derivatives. For instance, it has been utilized in the synthesis of compounds exhibiting potential cytotoxic activities and for studying their binding with proteins such as human serum albumin, which is crucial for understanding drug pharmacokinetics and designing new therapeutic molecules (Govindhan et al., 2017). The ability to incorporate azido groups through click chemistry significantly expands the toolkit available for developing novel drugs with improved efficacy and safety profiles.

Molecular Docking Studies : The derived compounds from 2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one have been subject to molecular docking studies to understand their potential interactions with biological targets. These studies help in predicting the binding efficiency and mechanism of action of new molecules, thereby facilitating the design of compounds with desired biological activities.

Material Science and Coordination Chemistry

Synthesis of Coordination Compounds : Azido groups in the molecule have been used to synthesize coordination compounds with metals, leading to materials with intriguing magnetic properties. For example, azido-bridged Co(II) compounds have been synthesized, showcasing different dimensional structures and magnetic behaviors, which are essential for developing new materials for electronics, data storage, and catalysis (Li et al., 2008).

Polymer Modification : In the field of polymer science, the azido functionality is utilized for post-polymerization modifications, enabling the generation of polymers with tailored surface properties and functionalities. This adaptability is crucial for creating specialized materials for applications ranging from biotechnology to materials engineering.

Photoredox Catalysis

- Photoredox Catalysis in Organic Synthesis : Utilizing 2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one in photoredox catalysis demonstrates its versatility in organic synthesis. For example, it participates in alkylazidation reactions of alkenes, introducing azido groups into molecules under mild conditions, which is valuable for constructing complex molecules efficiently and with high selectivity (Yang et al., 2020).

Propriétés

IUPAC Name |

2-azido-1-(4-fluoropiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FN4O/c8-6-1-3-12(4-2-6)7(13)5-10-11-9/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFRSMNUCYLPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.